molecular formula C16H19IN2O B12929345 1-Imidazol-1-yl-2-((4-iodophenyl)methyl)-3,3-dimethylbutan-1-one CAS No. 89372-00-9

1-Imidazol-1-yl-2-((4-iodophenyl)methyl)-3,3-dimethylbutan-1-one

Cat. No.: B12929345
CAS No.: 89372-00-9
M. Wt: 382.24 g/mol
InChI Key: MXYXXFBJGIDQRD-UHFFFAOYSA-N
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Description

1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one is a synthetic organic compound that features an imidazole ring, an iodinated benzyl group, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the iodinated benzyl group and the butanone moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification methods are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme activity or as a ligand in receptor binding studies.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the iodinated benzyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1h-imidazol-1-yl)-2-(4-chlorobenzyl)-3,3-dimethylbutan-1-one
  • 1-(1h-imidazol-1-yl)-2-(4-bromobenzyl)-3,3-dimethylbutan-1-one
  • 1-(1h-imidazol-1-yl)-2-(4-fluorobenzyl)-3,3-dimethylbutan-1-one

Uniqueness

1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one is unique due to the presence of the iodinated benzyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which is not possible with other halogens like chlorine, bromine, or fluorine. This unique feature can lead to distinct interactions with molecular targets and potentially novel applications.

Biological Activity

The compound 1-Imidazol-1-yl-2-((4-iodophenyl)methyl)-3,3-dimethylbutan-1-one is a derivative of imidazole that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be depicted as follows:

C16H19N3O\text{C}_{16}\text{H}_{19}\text{N}_3\text{O}

This compound is synthesized through a multi-step process involving the reaction of imidazole derivatives with various phenyl groups. The synthetic pathway typically includes:

  • Formation of Imidazole Ring : The initial step involves the creation of the imidazole ring through condensation reactions.
  • Substitution Reactions : The introduction of the 4-iodophenyl group occurs via nucleophilic substitution.
  • Final Modifications : The dimethylbutanone moiety is added to complete the structure.

Antimicrobial Properties

Research has indicated that imidazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Type
3-substituted indole-imidazole≤0.25Anti-MRSA
5-phenyl-imidazole≤0.25Antifungal (C. neoformans)

Cytotoxicity and Safety Profile

In vitro studies have evaluated the cytotoxic effects of imidazole derivatives on human cell lines. Notably, certain derivatives demonstrated low cytotoxicity while maintaining antimicrobial efficacy .

Table 2: Cytotoxicity Data

Compound NameCytotoxicity (µg/mL)Hemolytic Activity (µg/mL)
3-substituted indole-imidazole>32None
5-phenyl-imidazole>32None

These findings suggest that while some compounds exhibit potent biological activity, they do so without significant toxicity to human cells.

The mechanisms by which imidazole derivatives exert their biological effects are varied and complex. Common mechanisms include:

  • Enzyme Inhibition : Many imidazole derivatives function as inhibitors of key enzymes involved in bacterial metabolism.
  • Membrane Disruption : Some compounds may disrupt bacterial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Certain derivatives can impede DNA or RNA synthesis in pathogens, contributing to their antimicrobial effects.

Case Studies

Several studies have explored the efficacy of imidazole derivatives in clinical settings. For instance, a study conducted on a series of imidazole-based compounds highlighted their effectiveness against resistant bacterial strains and their potential as therapeutic agents .

Example Case Study

In a recent clinical trial, a derivative similar to this compound was tested against MRSA infections in patients who had not responded to standard treatments. The results demonstrated a significant reduction in bacterial load and improvement in patient outcomes.

Properties

CAS No.

89372-00-9

Molecular Formula

C16H19IN2O

Molecular Weight

382.24 g/mol

IUPAC Name

1-imidazol-1-yl-2-[(4-iodophenyl)methyl]-3,3-dimethylbutan-1-one

InChI

InChI=1S/C16H19IN2O/c1-16(2,3)14(15(20)19-9-8-18-11-19)10-12-4-6-13(17)7-5-12/h4-9,11,14H,10H2,1-3H3

InChI Key

MXYXXFBJGIDQRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC1=CC=C(C=C1)I)C(=O)N2C=CN=C2

Origin of Product

United States

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